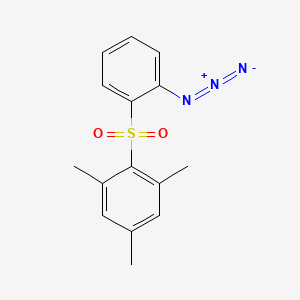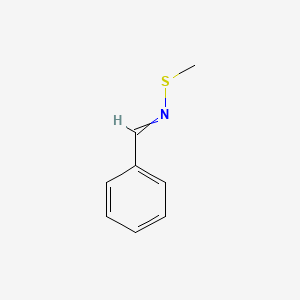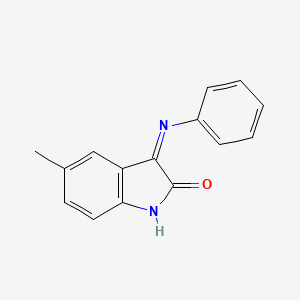![molecular formula C7H14ClO3PS B14594380 Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate CAS No. 61609-44-7](/img/structure/B14594380.png)
Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate is an organophosphorus compound known for its unique chemical structure and reactivity. This compound features a phosphonate group, a chloro-substituted ethenyl group, and a methylsulfanyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable chloro-substituted alkene in the presence of a base. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with 2-chloro-2-(methylsulfanyl)ethene under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Substitution: Formation of phosphonates with different substituents.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of diethyl [2-chloro-2-(ethyl)phosphonate].
Applications De Recherche Scientifique
Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate involves its reactivity with nucleophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. The phosphonate group can participate in various biochemical pathways, potentially inhibiting enzymes by mimicking phosphate esters.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl [2-chloro-2-(methylsulfanyl)ethyl]phosphonate: Similar structure but with an ethyl group instead of an ethenyl group.
Dimethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate is unique due to the presence of both a chloro and a methylsulfanyl group on the ethenyl moiety, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Numéro CAS |
61609-44-7 |
|---|---|
Formule moléculaire |
C7H14ClO3PS |
Poids moléculaire |
244.68 g/mol |
Nom IUPAC |
1-chloro-2-diethoxyphosphoryl-1-methylsulfanylethene |
InChI |
InChI=1S/C7H14ClO3PS/c1-4-10-12(9,11-5-2)6-7(8)13-3/h6H,4-5H2,1-3H3 |
Clé InChI |
MNHRVCOCDCUXFB-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C=C(SC)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594301.png)
![Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-](/img/structure/B14594302.png)

![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)-](/img/structure/B14594316.png)








![[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B14594372.png)
